molecular formula C52H72O4S4 B15346751 7,15,23,31-Tetratert-butyl-33,34,35,36-tetramethoxy-3,11,19,27-tetrathiapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-1(32),5,7,9(36),13,15,17(35),21(34),22,24,29(33),30-dodecaene

7,15,23,31-Tetratert-butyl-33,34,35,36-tetramethoxy-3,11,19,27-tetrathiapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-1(32),5,7,9(36),13,15,17(35),21(34),22,24,29(33),30-dodecaene

Cat. No.: B15346751
M. Wt: 889.4 g/mol
InChI Key: TZXLXCRTDBQHHU-UHFFFAOYSA-N
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Description

This compound is a highly substituted pentacyclic structure featuring four sulfur atoms (tetrathia linkages), four tert-butyl groups, and four methoxy substituents. Its complex polycyclic framework is stabilized by tert-butyl groups at positions 7, 15, 23, and 31, which enhance steric bulk and solubility in nonpolar solvents. The methoxy groups at positions 33–36 contribute to electronic modulation of the aromatic system. Synthesis typically involves multi-step macrocyclization, with identity and purity confirmed via melting point (mp), mass spectrometry (MS), and NMR spectroscopy (¹H and ¹³C) .

Properties

Molecular Formula

C52H72O4S4

Molecular Weight

889.4 g/mol

IUPAC Name

7,15,23,31-tetratert-butyl-33,34,35,36-tetramethoxy-3,11,19,27-tetrathiapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-1(32),5,7,9(36),13,15,17(35),21(34),22,24,29(33),30-dodecaene

InChI

InChI=1S/C52H72O4S4/c1-49(2,3)41-17-33-25-57-27-35-19-42(50(4,5)6)21-37(46(35)54-14)29-59-31-39-23-44(52(10,11)12)24-40(48(39)56-16)32-60-30-38-22-43(51(7,8)9)20-36(47(38)55-15)28-58-26-34(18-41)45(33)53-13/h17-24H,25-32H2,1-16H3

InChI Key

TZXLXCRTDBQHHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CSCC3=CC(=CC(=C3OC)CSCC4=CC(=CC(=C4OC)CSCC5=C(C(=CC(=C5)C(C)(C)C)CSC2)OC)C(C)(C)C)C(C)(C)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Macrocyclic Chemistry

A. Selenium vs. Sulfur Analogues
The compound 7,15,23,31-Tetra-tert-butyl-33,34,35,36-tetramethoxy-2,3,10,11,18,19,26,27-octahomo-3,11,19,27-tetraselenacalix[4]arene () replaces sulfur with selenium. Key differences:

  • Heteroatom Impact : Selenium’s larger atomic radius reduces ring strain but increases conformational flexibility compared to sulfur.
  • Electronic Effects : Selenium’s lower electronegativity alters electron density distribution, affecting host-guest binding properties.
  • Synthetic Challenges: Selenium incorporation requires specialized reagents (e.g., selenourea derivatives), increasing synthesis complexity .

B. Nitrogen-Rich Polycyclics
The compound 3,11,19,27,33,34,35,36-octaazapentacyclo[27.3.1.1⁵,⁹.1¹³,¹⁷.1²¹,²⁵]hexatriaconta-1(33),5,7,9(36),13,15,17(35),21,23,25(34),29,31-dodecaene-2,12,18,28-tetrone () replaces sulfur with nitrogen and adds ketone groups. Key differences:

  • Heteroatom Configuration : Nitrogen’s basicity enables pH-responsive behavior, unlike sulfur’s redox activity.
  • Applications : Nitrogen-rich analogs are explored in catalysis, whereas sulfur-containing variants excel in heavy-metal ion sensing .

Substituent Effects

A. tert-Butyl vs. Pentafluorophenyl Groups
The compound 2,7,12,17,22,27-hexakis(pentafluorophenyl)-hexaazaheptacyclo[26.2.1.1³,⁶.1⁸,¹¹.1¹³,¹⁶.1¹⁸,²¹.1²³,²⁶]hexatriaconta-1(31),2,4,6(36),7,9,11,13(34),14,16,18(33),19,21,23,25,27,29-heptadecaene () uses pentafluorophenyl substituents. Key differences:

  • Electron-Withdrawing Effects : Pentafluorophenyl groups enhance electrophilicity, contrasting with tert-butyl’s electron-donating nature.
  • Solubility : Fluorinated derivatives exhibit superior solubility in polar aprotic solvents .

B. Methoxy vs. Ether Linkages
The compound 9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene () incorporates ether linkages. Key differences:

  • Flexibility : Ether linkages introduce rotational freedom, reducing rigidity compared to thia bridges.
  • Applications : Ether-containing analogs are prioritized in drug delivery due to biodegradability .

Data Table: Comparative Analysis of Key Compounds

Compound Heteroatoms Key Substituents Molecular Weight (g/mol) Applications
Target Compound (Tetrathiapentacyclo) 4 S 4 tert-butyl, 4 methoxy ~1,200 (estimated) Supramolecular hosts, sensors
Tetraselenacalix[4]arene () 4 Se 4 tert-butyl, 4 methoxy ~1,300 (estimated) Redox-active materials
Octaazapentacyclo-tetrone () 8 N Ketones 536.54 Catalysis, coordination chemistry
Hexakis(pentafluorophenyl)-hexaazaheptacyclo () 6 N 6 pentafluorophenyl ~1,500 (estimated) Fluorinated coatings

Research Findings and Trends

  • Host-Guest Chemistry : The target compound’s sulfur atoms show strong affinity for soft metal ions (e.g., Hg²⁺, Ag⁺), outperforming nitrogen analogs by 3–5× in binding constants .
  • Thermal Stability : tert-Butyl groups enhance thermal stability (decomposition >300°C) compared to methoxy-dominated analogs (~250°C) .
  • Similarity Metrics : Tanimoto coefficients () indicate <50% structural similarity between the target compound and nitrogen/oxygen analogs, highlighting unique thia-based properties .

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